molecular formula C15H14BrClO B1383233 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene CAS No. 1830346-16-1

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Cat. No. B1383233
M. Wt: 325.63 g/mol
InChI Key: OJDCRWLGJWSFFT-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a chemical compound with the molecular formula C15H14BrClO . It is used as a reagent in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .


Synthesis Analysis

The synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, thereby isolating 5-bromo-2-chloro-4’-ethoxybenzophenone. This compound, upon reduction in acetonitrile at 50°C, gives "4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is represented by the InChI code: 1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” include the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole and the subsequent reduction of the resulting compound .


Physical And Chemical Properties Analysis

“4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is a solid, white to off-white in color . It has a melting point of 41-43°C . It is slightly soluble in acetonitrile, DMSO, and methanol .

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Research

One significant application of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is in the field of pharmaceutical research, specifically in the synthesis of novel compounds. For instance, this chemical has been used in the preparation of N-allyl-4-piperidyl benzamide derivatives. These derivatives are explored for their potential as CCR5 antagonists, which are relevant in the context of therapeutic applications, such as HIV treatment and other immune-related disorders. The processes involved in the synthesis, including elimination reactions, reduction, and bromization, are critical in obtaining these compounds. The structures of the products are then characterized through methods like NMR and MS (Cheng De-ju, 2014).

Development of Non-Peptide Antagonists

Another application involves the synthesis and structural characterization of non-peptide small molecular antagonists. These antagonists are significant in the treatment of various diseases, including autoimmune and inflammatory diseases. The synthesis process involves the use of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene as an intermediate. The resulting products are not only structurally characterized but also tested for biological activity, which is a crucial step in drug development (Cheng De-ju, 2015).

In Crystallography and Material Science

In crystallography and material science, 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is utilized in the study of molecular structures and interactions. For example, the crystal structures of certain derivatives have been extensively analyzed. These studies provide insights into molecular conformations and interactions, which are valuable in materials science for understanding and designing new materials with specific properties (A. Subashini, K. Ramamurthi, H. Stoeckli-Evans, 2012).

Fluorescence and Photoluminescence Studies

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is also instrumental in fluorescence and photoluminescence studies. Research in this area explores the luminescent properties of certain derivatives, which can have applications in the development of new materials for optical devices, sensors, and other technologies that utilize fluorescence properties (Liang Zuo-qi, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

Future Directions

As “4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene” is used as a reagent in the synthesis of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research may focus on improving the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDCRWLGJWSFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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